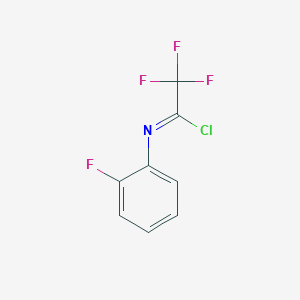
2,2,2-Trifluoro-N-(2-fluorophenyl)acetimidoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N-(2-fluorophenyl)acetimidoyl Chloride is a chemical compound with the molecular formula C8H5ClF3N. It is known for its unique structure, which includes both trifluoromethyl and fluorophenyl groups. This compound is primarily used as a building block in organic synthesis, particularly in the development of fluorinated compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-N-(2-fluorophenyl)acetimidoyl Chloride typically involves the reaction of 2-fluoroaniline with trifluoroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-N-(2-fluorophenyl)acetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Formation of azides, nitriles, or secondary amines.
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2,2,2-Trifluoro-N-(2-fluorophenyl)acetimidoyl Chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: Employed in the development of fluorinated biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(2-fluorophenyl)acetimidoyl Chloride involves its interaction with nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This property is exploited in various synthetic applications to introduce fluorinated groups into target molecules. The compound’s reactivity is also influenced by the presence of the fluorophenyl group, which can participate in π-π interactions and hydrogen bonding .
Comparison with Similar Compounds
- 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
- 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride
- 2,2,2-Trifluoro-N-(4-chlorophenyl)acetimidoyl Chloride
Comparison: Compared to its analogs, 2,2,2-Trifluoro-N-(2-fluorophenyl)acetimidoyl Chloride is unique due to the presence of the 2-fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high reactivity and selectivity. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various chemical and biological research .
Properties
Molecular Formula |
C8H4ClF4N |
|---|---|
Molecular Weight |
225.57 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(2-fluorophenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C8H4ClF4N/c9-7(8(11,12)13)14-6-4-2-1-3-5(6)10/h1-4H |
InChI Key |
KQLJNDWIEKTPAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(C(F)(F)F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


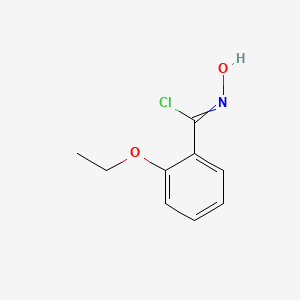
![methyl 5',8'a-dimethyl-1'-oxospiro[1,3-dioxolane-2,6'-3,4,4a,5,7,8-hexahydro-2H-naphthalene]-2'-carboxylate](/img/structure/B13701213.png)


![9-Bromo-3,4-dihydro-2H-[1,4]oxazepino[2,3,4-hi]indazole](/img/structure/B13701229.png)
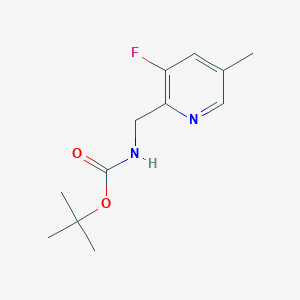
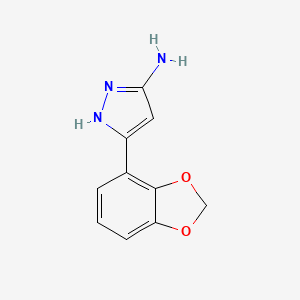

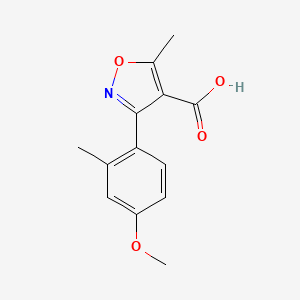
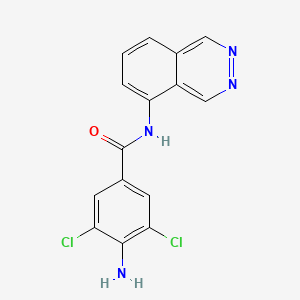
![Diethyl [3,5-Bis(trifluoromethyl)phenyl]phosphonate](/img/structure/B13701270.png)

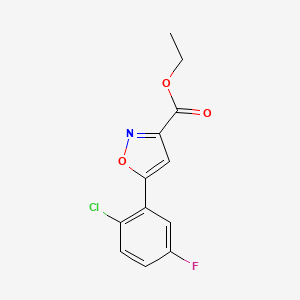
![7-Bromobenzo[c]isoxazol-3-amine](/img/structure/B13701284.png)
